

# Erucyl Methane Sulfonate: A Technical Guide to its Chemistry and Inferred History

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## Compound of Interest

Compound Name: *Erucyl methane sulfonate*

Cat. No.: *B7803971*

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## Abstract

**Erucyl methane sulfonate** (EMS) is a long-chain alkyl ester of methanesulfonic acid. While specific historical records detailing its discovery and initial synthesis are not readily available in public records, its chemical nature places it within the well-studied class of alkyl methanesulfonates. These compounds are recognized for their potent alkylating capabilities, a property that has been extensively researched, particularly in the context of genetics and oncology with compounds such as ethyl methanesulfonate (EMS). This guide provides a comprehensive overview of the synthesis, chemical properties, and biological activities of **erucyl methane sulfonate**, drawing inferences from the broader family of alkyl methanesulfonates. Detailed experimental protocols for its synthesis and potential biological assays are presented, alongside a discussion of its likely mechanism of action as a DNA alkylating agent.

## Introduction: The Alkyl Methanesulfonate Family

Alkyl methanesulfonates are esters of methanesulfonic acid and various alcohols. The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making these compounds effective alkylating agents. This reactivity is the basis for their biological effects, which primarily involve the transfer of an alkyl group to nucleophilic sites on biomolecules, most notably DNA.

The history of methanesulfonic acid, the precursor to all methanesulfonates, dates back to the 1840s. However, the systematic study of its alkyl esters as mutagens and for other biological applications began much later. Short-chain alkyl methanesulfonates, such as ethyl methanesulfonate (EMS) and methyl methanesulfonate (MMS), have been extensively used in genetic research since the mid-20th century to induce random mutations in organisms for study.

**Erucyl methane sulfonate**, with its long C22 alkyl chain derived from erucyl alcohol, represents a less-studied member of this family. Its discovery was likely not a singular, documented event but rather a logical extension of the synthesis of various alkyl methanesulfonates for diverse research or industrial purposes. Its lipophilic nature, conferred by the long erucyl chain, suggests potential applications in lipid research or as a specialized alkylating agent with specific delivery or solubility properties.

## Physicochemical Properties and Synthesis

### Chemical Data Summary

Property	Value
IUPAC Name	(Z)-docos-13-en-1-yl methanesulfonate
Synonyms	Erucyl mesylate, 13-Docosen-1-ol, methanesulfonate
CAS Number	102542-59-6
Molecular Formula	C23H46O3S
Molecular Weight	402.68 g/mol
Appearance	Likely a waxy solid or viscous liquid at room temperature
Solubility	Expected to be soluble in organic solvents and insoluble in water

### Synthesis

The synthesis of **erucyl methane sulfonate** follows the general and well-established procedure for creating alkyl methanesulfonates (mesylates) from an alcohol. The reaction

involves the treatment of erucyl alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrochloric acid byproduct.

Reaction:

#### Experimental Protocol: Synthesis of **Erucyl Methane Sulfonate**

Materials:

- Erucyl alcohol
- Methanesulfonyl chloride (MsCl)
- Triethylamine (TEA) or Pyridine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous sodium chloride solution)
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for organic synthesis (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
- Equipment for solvent removal (rotary evaporator)
- Chromatography equipment for purification (optional)

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve erucyl alcohol in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

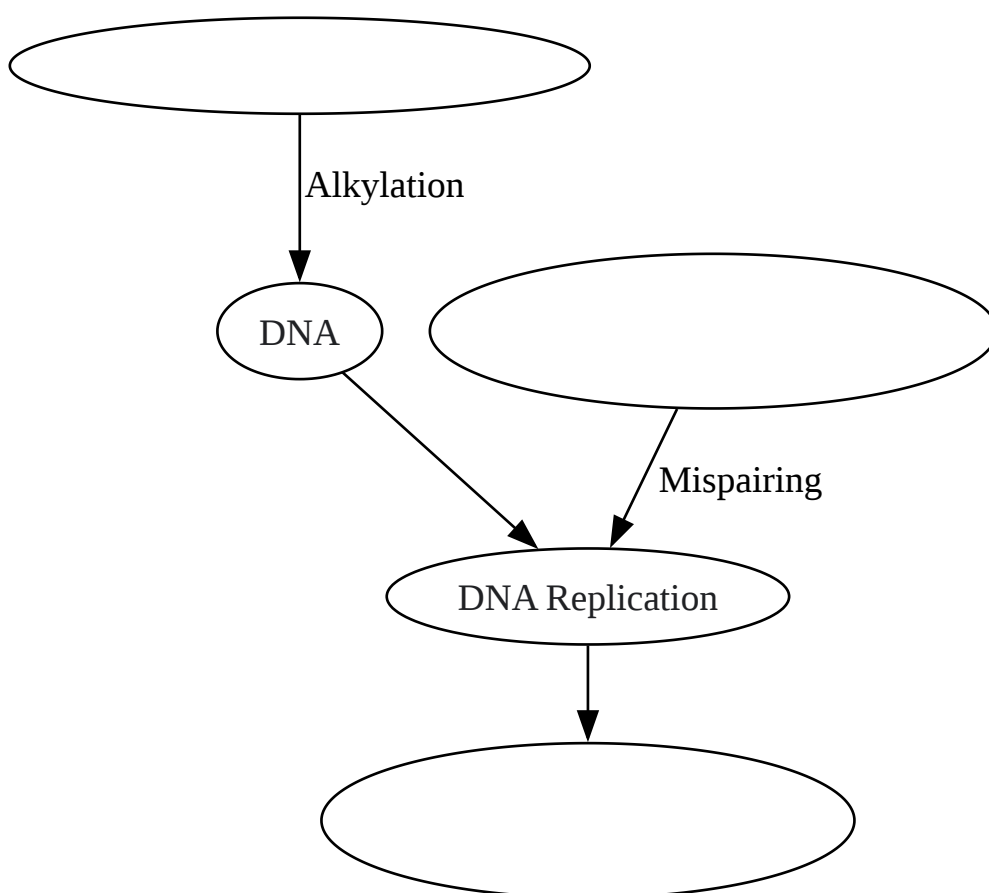
- **Addition of Base:** To the cooled solution, add triethylamine (typically 1.1 to 1.5 molar equivalents relative to the alcohol) dropwise while stirring.
- **Addition of Methanesulfonyl Chloride:** Slowly add methanesulfonyl chloride (typically 1.05 to 1.2 molar equivalents) to the reaction mixture. Maintain the temperature at 0 °C during the addition.
- **Reaction Monitoring:** Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- **Workup:**
  - Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
  - Transfer the mixture to a separatory funnel and separate the organic layer.
  - Wash the organic layer sequentially with water, 1M HCl (if pyridine is used as the base), saturated aqueous sodium bicarbonate, and finally with brine.
  - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- **Isolation and Purification:**
  - Filter off the drying agent.
  - Remove the solvent under reduced pressure using a rotary evaporator to yield the crude **erucyl methane sulfonate**.
  - If necessary, purify the product by column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent.

## Biological Activity and Mechanism of Action

While specific toxicological and mechanistic studies on **erucyl methane sulfonate** are scarce, its biological activity can be confidently inferred from the extensive research on other alkyl methanesulfonates, particularly EMS and MMS.

## DNA Alkylation

The primary mechanism of action of alkyl methanesulfonates is through DNA alkylation. The electrophilic alkyl group is transferred to nucleophilic centers in the DNA bases. The most common site of alkylation is the N7 position of guanine, followed by the N3 position of adenine. Alkylation at the O6 position of guanine, although less frequent, is considered the most mutagenic lesion as it can lead to mispairing with thymine instead of cytosine during DNA replication.



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## Genotoxicity and Mutagenesis

The alkylation of DNA by compounds like EMS is a well-established mechanism of mutagenesis. The resulting DNA lesions, if not repaired, can lead to base-pair substitutions, frameshift mutations, and chromosomal aberrations. The long erucyl chain of **erucyl methane sulfonate** may influence its ability to penetrate cell and nuclear membranes, as well as its

interaction with DNA, potentially leading to a different spectrum or frequency of mutations compared to its short-chain analogs.

#### Experimental Protocol: Ames Test for Mutagenicity

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium *Salmonella typhimurium* that carry mutations in genes involved in histidine synthesis. These strains are auxotrophic for histidine and will not grow on a histidine-free medium. A mutagen can cause a reversion of this mutation, allowing the bacteria to grow on a histidine-free plate.

#### Materials:

- *Salmonella typhimurium* tester strains (e.g., TA98, TA100, TA1535, TA1537)
- S9 fraction (a liver enzyme extract to simulate mammalian metabolism)
- Top agar
- Minimal glucose agar plates
- Histidine/biotin solution
- **Erucyl methane sulfonate** dissolved in a suitable solvent (e.g., DMSO)
- Positive and negative controls

#### Procedure:

- Preparation: Prepare dilutions of **erucyl methane sulfonate**.
- Incubation: In a test tube, combine the *Salmonella* tester strain, the S9 mix (if metabolic activation is being tested), and the test compound.
- Plating: Add molten top agar to the test tube, mix, and pour the contents onto a minimal glucose agar plate.
- Incubation: Incubate the plates at 37 °C for 48-72 hours.

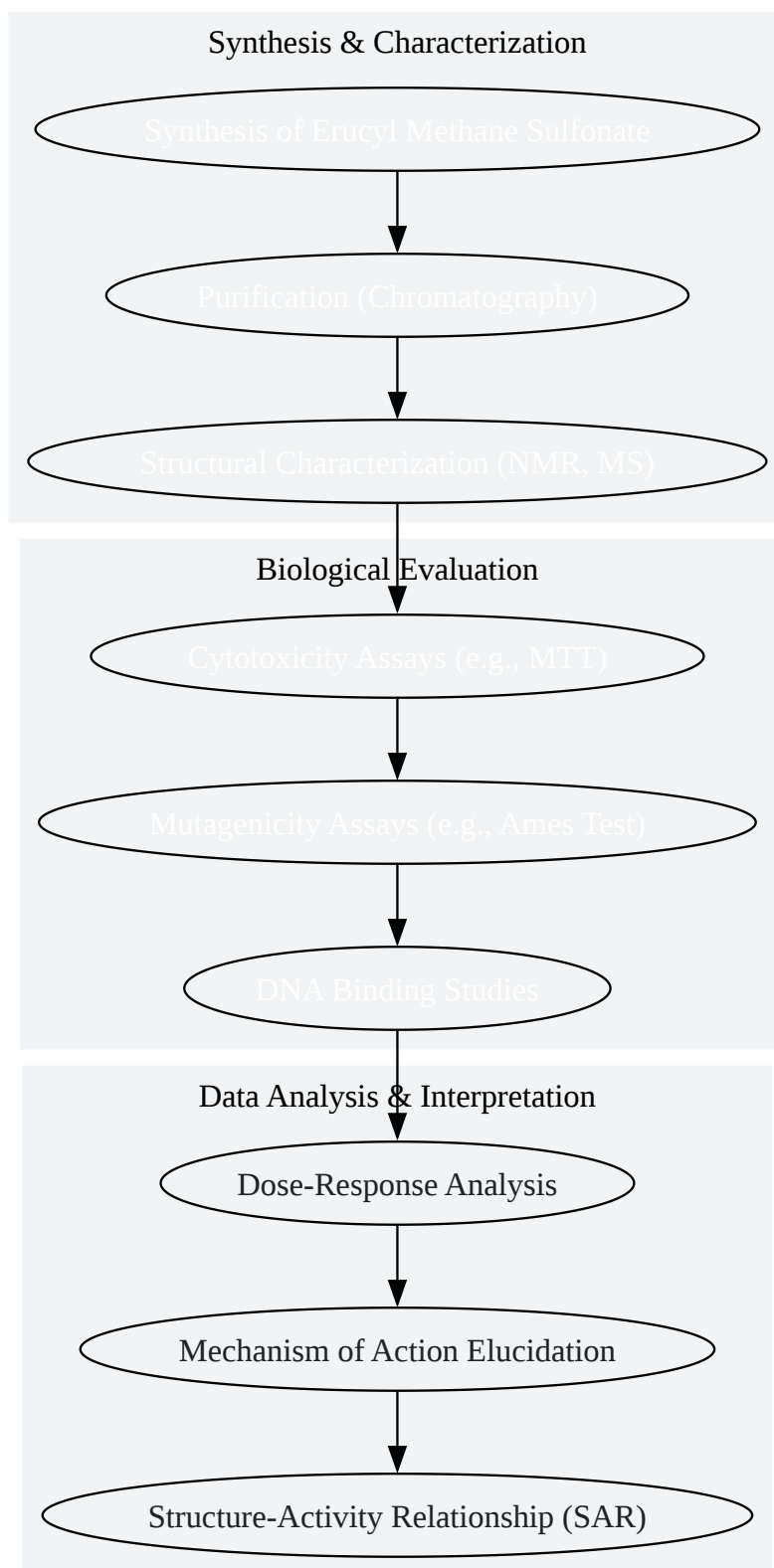
- **Scoring:** Count the number of revertant colonies on each plate. A significant increase in the number of colonies on the plates with the test compound compared to the negative control indicates a mutagenic effect.

## Potential Applications and Future Directions

The specific applications of **erucyl methane sulfonate** are not well-documented. However, based on its structure, several potential areas of research and application can be proposed:

- **Lipidomics Research:** As a long-chain lipid derivative, it could be used as a tool to study lipid metabolism and the function of lipid-modifying enzymes.
- **Drug Delivery:** The lipophilic erucyl chain could be exploited for the targeted delivery of the methanesulfonate group or for the development of novel drug delivery systems.
- **Specialized Mutagenesis:** Its unique physical properties might make it a useful mutagen in specific biological systems or for particular types of mutagenesis studies where membrane permeability is a factor.

Future research should focus on characterizing the specific biological effects of **erucyl methane sulfonate**, including its cytotoxicity, mutagenicity spectrum, and its interactions with cellular membranes and DNA. Such studies will help to elucidate the unique properties of this long-chain alkylating agent and its potential applications in science and medicine.



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## Conclusion

**Erucyl methane sulfonate** is a long-chain alkylating agent whose specific history of discovery is not well-documented. However, by examining the extensive literature on related alkyl methanesulfonates, its chemical synthesis, properties, and biological mechanism of action can be reliably inferred. It is a potent DNA alkylating agent with likely mutagenic properties. Its unique lipophilic character suggests potential for specialized applications in lipid research and drug delivery. Further empirical studies are necessary to fully elucidate its specific biological profile and to explore its potential as a tool in chemical biology and drug development.

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